molecular formula C20H19O6- B1263101 Kievitone-7-olate

Kievitone-7-olate

Cat. No. B1263101
M. Wt: 355.4 g/mol
InChI Key: MERHMOCEIBOOMA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Kievitone-7-olate is the oxoanion obtained by selective deprotonation of the 7-hydroxy group of kievitone;  major species at pH 7.3. It is a conjugate base of a kievitone.

Scientific Research Applications

Inhibition of Cancer Cell Proliferation

Kievitone-7-olate, identified as an isoflavonoid, has been shown to significantly inhibit the proliferation of various breast cancer cell lines. In a study, it potently inhibited the growth of estrogen receptor-positive and negative breast cancer cell lines, demonstrating higher potency compared to genistein, a well-known isoflavonoid. This highlights its potential application in cancer therapy (Hoffman, 1995).

Antifungal Properties

Kievitone-7-olate has been identified as an antifungal isoflavanone in several studies. It was isolated from Rhizoctonia-infected bean tissues and recognized for its antifungal activity against Rhizoctonia solani, a plant pathogenic fungus. This suggests its use in plant protection and as a natural fungicide (Smith, Vanetten, Serum, Jones, Bateman, Williams, Coffen, 1973), (Smith, V. Etten, Bateman, 1973).

Plant Defense Mechanism

Kievitone-7-olate plays a significant role in the defense mechanism of plants. It is produced in higher amounts in response to certain stress factors like UV irradiation and pathogen attack. This phytoalexin (a substance produced by plants to defend against pathogens) suggests its importance in the study of plant-pathogen interactions and plant immune responses (Munn, Drysdale, 1975).

Enzymatic Transformation and Detoxification

Research has also focused on enzymes like kievitone hydratase, which are involved in the metabolic conversion and detoxification of kievitone-7-olate. Such studies are crucial for understanding the interaction between plant pathogens and their host plants, as well as for developing strategies to enhance plant resistance to diseases (Kuhn, Smith, 1979), (Engleder et al., 2018).

Interaction with Estrogen Receptors

Kievitone-7-olate has been studied for its interaction with estrogen receptors. It displayed both estrogenic and antiestrogenic activities, indicating its potential in the development of alternative sources for estrogenic formulations. This is particularly relevant for treatments of menopausal symptoms and hormonal therapies (Boue et al., 2011).

Antibacterial Properties

The isoflavonoid kievitone-7-olate was also found to possess selective toxicity towards Gram-positive bacteria, indicating its potential as an antibacterial agent. This property further underscores its importance in medical and pharmaceutical research (Gnanamanickam, Mansfield, 1981).

properties

Product Name

Kievitone-7-olate

Molecular Formula

C20H19O6-

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate

InChI

InChI=1S/C20H20O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-8,14,21-24H,5,9H2,1-2H3/p-1

InChI Key

MERHMOCEIBOOMA-UHFFFAOYSA-M

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OCC(C2=O)C3=C(C=C(C=C3)O)O)O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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